molecular formula C4H7NO3 B2514131 (S)-4-(Hydroxymethyl)oxazolidin-2-one CAS No. 144542-44-9

(S)-4-(Hydroxymethyl)oxazolidin-2-one

Cat. No.: B2514131
CAS No.: 144542-44-9
M. Wt: 117.104
InChI Key: MEXGFDVEUOGVFI-VKHMYHEASA-N
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Description

(S)-4-(Hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Hydroxymethyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-serine with formaldehyde under acidic conditions to form the oxazolidinone ring . Another approach involves the use of glycidyl carbamates, which undergo cyclization in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as the use of chiral auxiliaries and protecting groups to ensure high yields and enantiomeric purity. The process may involve multiple steps, including protection of functional groups, cyclization, and deprotection .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Hydroxymethyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (S)-4-(Hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a cytokine modulator, it may bind to cytokine receptors on immune cells, altering the signaling pathways and modulating the immune response . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(Hydroxymethyl)oxazolidin-2-one is unique due to its specific hydroxymethyl substitution, which imparts distinct reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Properties

IUPAC Name

(4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXGFDVEUOGVFI-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144542-44-9
Record name (4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one
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